molecular formula C11H15NO2 B8032983 2-(Cyclopentyloxy)-5-methylpyridin-3-OL

2-(Cyclopentyloxy)-5-methylpyridin-3-OL

Cat. No.: B8032983
M. Wt: 193.24 g/mol
InChI Key: KWUMLUCUKZDYGE-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-5-methylpyridin-3-OL is an organic compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-5-methylpyridin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-5-methylpyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-5-methylpyridin-3-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-5-methylpyridin-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentyloxy)-5-methylpyridine: Similar structure but lacks the hydroxyl group.

    2-(Cyclopentyloxy)-3-methylpyridine: Similar structure with a different position of the methyl group.

    2-(Cyclopentyloxy)-5-ethylpyridin-3-OL: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-(Cyclopentyloxy)-5-methylpyridin-3-OL is unique due to the presence of both the cyclopentyloxy and hydroxyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

2-cyclopentyloxy-5-methylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-6-10(13)11(12-7-8)14-9-4-2-3-5-9/h6-7,9,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUMLUCUKZDYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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